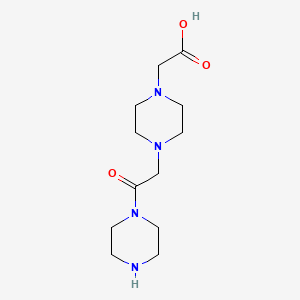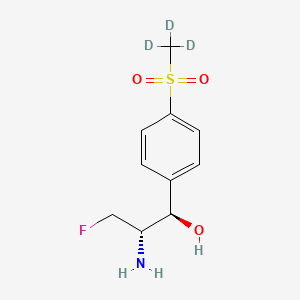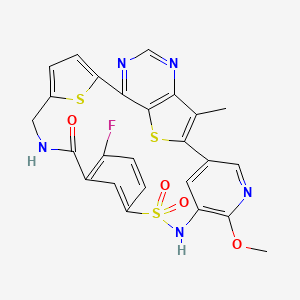
F7Wqk85U32
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IBL-302 is a novel compound known for its dual-signaling inhibition properties. It targets both PIM kinases and the PI3K/AKT/mTOR pathway, making it effective against various types of cancer, including breast cancer and neuroblastoma . This compound has shown promising results in preclinical studies, particularly in overcoming resistance to conventional therapies like trastuzumab .
準備方法
The synthesis of IBL-302 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. . Industrial production methods are also not publicly available, but they likely involve optimization of the synthetic route for large-scale production.
化学反応の分析
IBL-302 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. The compound is known to inhibit the activity of PIM kinases and the PI3K/AKT/mTOR pathway, leading to the suppression of cancer cell growth . Common reagents used in these reactions include organic solvents and catalysts that facilitate the formation of the desired product. The major products formed from these reactions are the active forms of IBL-302 that exhibit anti-cancer properties .
科学的研究の応用
IBL-302 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of PIM kinases and the PI3K/AKT/mTOR pathway . In biology, it is employed in cell-based assays to investigate its effects on cancer cell proliferation and apoptosis . In medicine, IBL-302 is being explored as a potential therapeutic agent for treating various cancers, including breast cancer and neuroblastoma . Additionally, it has shown potential in enhancing the efficacy of conventional chemotherapy drugs like cisplatin, doxorubicin, and etoposide .
作用機序
The mechanism of action of IBL-302 involves the inhibition of PIM kinases and the PI3K/AKT/mTOR pathway . By targeting these pathways, IBL-302 disrupts the signaling processes that promote cancer cell survival and proliferation. The compound induces apoptosis and reduces the levels of N-Myc protein, a key driver of neuroblastoma . This dual inhibition mechanism makes IBL-302 particularly effective in overcoming resistance to conventional therapies and enhancing the efficacy of existing chemotherapy drugs .
類似化合物との比較
IBL-302 is unique in its dual-signaling inhibition properties, targeting both PIM kinases and the PI3K/AKT/mTOR pathway . Similar compounds include other inhibitors of the PI3K/AKT/mTOR pathway, such as PI-103 and BEZ235, which target only the PI3K pathway . Another similar compound is AZD1208, a selective PIM kinase inhibitor . IBL-302’s ability to target both pathways simultaneously gives it a distinct advantage in overcoming resistance and enhancing the efficacy of conventional therapies .
特性
CAS番号 |
1414455-21-2 |
|---|---|
分子式 |
C25H18FN5O4S3 |
分子量 |
567.6 g/mol |
IUPAC名 |
18-fluoro-25-methoxy-31-methyl-22,22-dioxo-3,22λ6,30-trithia-6,8,15,23,26-pentazahexacyclo[22.3.1.12,5.110,13.117,21.04,9]hentriaconta-1(28),2(31),4,6,8,10,12,17,19,21(29),24,26-dodecaen-16-one |
InChI |
InChI=1S/C25H18FN5O4S3/c1-12-20-23-21(30-11-29-20)19-6-3-14(36-19)10-27-24(32)16-8-15(4-5-17(16)26)38(33,34)31-18-7-13(22(12)37-23)9-28-25(18)35-2/h3-9,11,31H,10H2,1-2H3,(H,27,32) |
InChIキー |
WHJIHZSXTQRCNX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=CC(=C(C=C4)F)C(=O)NCC5=CC=C(S5)C6=NC=NC1=C6S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


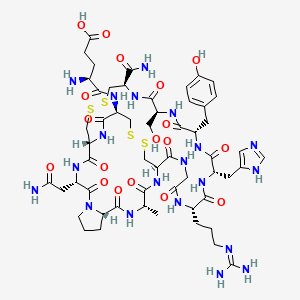
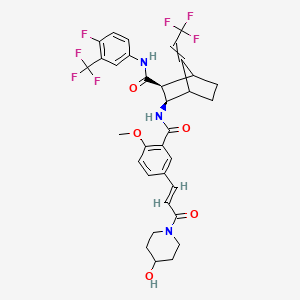
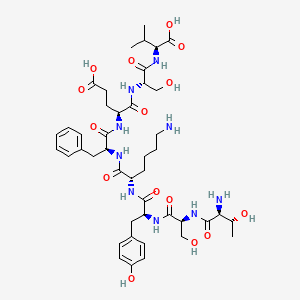
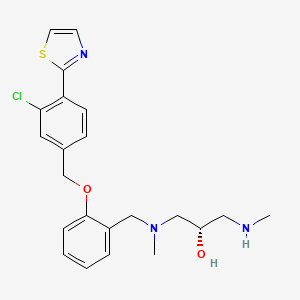
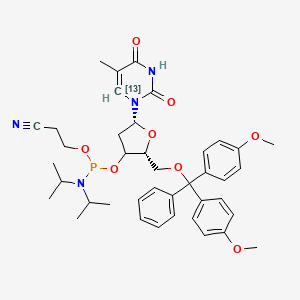
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
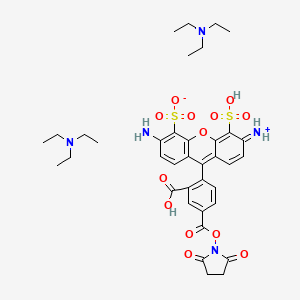

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
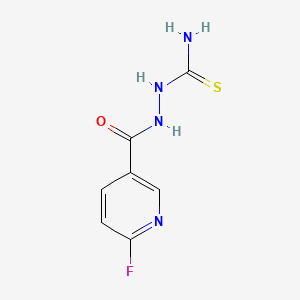
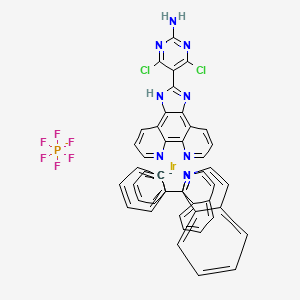
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
